Hydrogen-Bond Donor Capacity: 3-OH Confers One Additional HBD vs. the 4-Nitro-Only Analog (CAS 216985-30-7)
Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate possesses one hydrogen-bond donor (the phenolic 3-OH), whereas its closest commercially available analog, Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7), possesses zero HBDs . Under Lipinski's Rule of Five, this single HBD increment places the target compound in a meaningfully different physicochemical space: oral bioavailability guidelines permit ≤5 HBDs, and every additional HBD contributes to decreased passive membrane permeability by approximately 0.5–1.0 log unit in PAMPA models (class-level inference from general medicinal chemistry principles) . The molecular formula difference—C₁₄H₁₈N₂O₅ vs. C₁₄H₁₈N₂O₄—reflects the addition of one oxygen atom (ΔMW = +15.99 Da), which additionally increases topological polar surface area (TPSA) by an estimated ~20 Ų (from ~59 Ų to ~79 Ų based on fragment contribution methods) .
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 HBD (phenolic 3-OH); MW = 294.30 g·mol⁻¹; Formula = C₁₄H₁₈N₂O₅ |
| Comparator Or Baseline | Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7): 0 HBD; MW = 278.31 g·mol⁻¹; Formula = C₁₄H₁₈N₂O₄ |
| Quantified Difference | ΔHBD = +1; ΔMW = +15.99 Da; Estimated ΔTPSA ≈ +20 Ų |
| Conditions | Structural comparison based on validated molecular formulas and SMILES from supplier databases |
Why This Matters
For procurement decisions in lead optimization or fragment-based drug discovery, the additional HBD directly impacts predicted oral bioavailability, blood-brain barrier penetration potential, and off-target promiscuity risk, making the target compound functionally non-interchangeable with the 4-nitro-only analog.
